molecular formula C10H13NO2 B8556264 N-(4-ethyl-3-hydroxyphenyl)acetamide

N-(4-ethyl-3-hydroxyphenyl)acetamide

Cat. No. B8556264
M. Wt: 179.22 g/mol
InChI Key: PRORUJJQXYHYBL-UHFFFAOYSA-N
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Patent
US08344135B2

Procedure details

To a solution of N-(4-acetyl-3-hydroxyphenyl)acetamide (4.0 g, 20.7 mmol) in methanol (50 mL)/acetic acid (50 mL) was added 10% palladium-carbon powder (2.0 g), and the mixture was stirred at room temperature for 6 hr under a hydrogen atmosphere of 2.8 pressure. 10% Palladium-carbon powder was filtered off by celite filtration, the filtrate was concentrated under reduced pressure, and the obtained residue was washed with diisopropyl ether/hexane (1:1) to give the title compound (3.07 g, 83%) as a colorless powder.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
2 g
Type
catalyst
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11](=[O:13])[CH3:12])=[CH:6][C:5]=1[OH:14])(=O)[CH3:2].C(O)(=O)C>CO.[C].[Pd]>[CH2:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11](=[O:13])[CH3:12])=[CH:6][C:5]=1[OH:14])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(=O)C1=C(C=C(C=C1)NC(C)=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
palladium-carbon
Quantity
2 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 6 hr under a hydrogen atmosphere of 2.8 pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
10% Palladium-carbon powder was filtered off by celite filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
the obtained residue was washed with diisopropyl ether/hexane (1:1)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)C1=C(C=C(C=C1)NC(C)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.07 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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